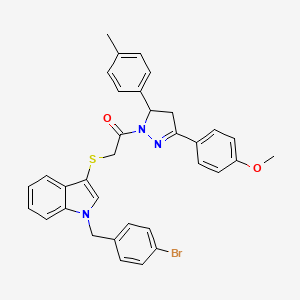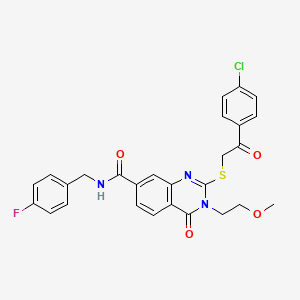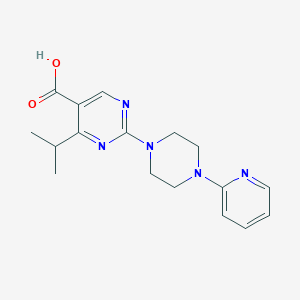
4-methyl-1-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of piperidine and imidazole rings is well-defined. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Imidazole is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Piperidine and imidazole rings are involved in various chemical reactions. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties of “4-methyl-1-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one” are not available in the sources I found.科学的研究の応用
Synthesis Techniques and Chemical Reactions
One pivotal area of research involves the novel synthesis techniques for creating triazole derivatives. For example, a study by Zhang et al. (2013) describes a novel one-pot three-component reaction that synthesizes 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles, indicating the versatility and potential of triazole compounds in synthetic chemistry (Zhang et al., 2013).
Antimicrobial Activities
Another critical application is in the development of antimicrobial agents. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showing good to moderate activities against various microorganisms, showcasing the potential of triazole derivatives in combating microbial infections (Bektaş et al., 2007).
Pharmacological Applications
Triazole derivatives have been evaluated for their pharmacological properties, including their use as ligands for muscarinic receptors, as described by Moltzen et al. (1994). This study synthesized arecoline bioisosteres with the triazole group and evaluated them for muscarinic activity, highlighting the role of triazole derivatives in developing new therapeutic agents (Moltzen et al., 1994).
Antifungal and Physicochemical Properties
Research on the antifungal potential and physicochemical properties of triazole derivatives, like the study by Volkova et al. (2020), introduces a novel antifungal compound from the 1,2,4-triazole class, demonstrating significant solubility in biologically relevant solvents. This work underscores the importance of understanding the solubility and distribution characteristics of these compounds for their effective use as antifungal agents (Volkova et al., 2020).
Molecular Structure and Interaction Studies
Investigations into the molecular structure and intermolecular interactions, as shown in studies like that by Shukla et al. (2017), provide insights into the structural characteristics and interaction patterns of biologically active 1,2,4-triazole derivatives. Such studies are crucial for designing molecules with desired biological activities and physicochemical properties (Shukla et al., 2017).
特性
IUPAC Name |
4-methyl-2-(1-prop-2-ynylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c1-3-6-18-7-4-9(5-8-18)19-11(20)17(2)10(16-19)12(13,14)15/h1,9H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTAYCWLRAOVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline](/img/structure/B2689158.png)
![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)
![tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2689161.png)


![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)


![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)


![N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2689175.png)
